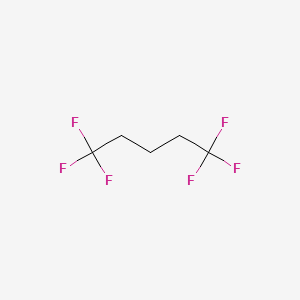

1,1,1,5,5,5-Hexafluoropentane

Übersicht

Beschreibung

1,1,1,5,5,5-Hexafluoropentane is an organic compound with the molecular formula C5H6F6. It is a fluorinated hydrocarbon, characterized by the presence of six fluorine atoms attached to the carbon chain. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1,1,5,5,5-Hexafluoropentane can be synthesized through several methods. One common approach involves the fluorination of pentane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized reactors and safety protocols to handle the highly reactive fluorine gas. The production is optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,1,5,5,5-Hexafluoropentane undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Complex Formation: It can form complexes with metals, such as copper, nickel, and cobalt, through coordination with the fluorine atoms.

Common Reagents and Conditions:

Substitution Reactions: Reagents like halogens or organometallic compounds are used.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various fluorinated derivatives.

Oxidation Products: Fluorinated alcohols or ketones.

Reduction Products: Fluorinated hydrocarbons with fewer fluorine atoms.

Wissenschaftliche Forschungsanwendungen

1,1,1,5,5,5-Hexafluoropentane has several applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis and fluorination reactions.

Biology: Employed in studies involving fluorinated compounds and their biological interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: Utilized in the production of specialty chemicals, polymers, and as a refrigerant.

Wirkmechanismus

The mechanism of action of 1,1,1,5,5,5-Hexafluoropentane involves its interaction with molecular targets through the fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of other molecules. The pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

1,1,1,3,3,3-Hexafluoropropane: Another fluorinated hydrocarbon with similar properties but a shorter carbon chain.

1,1,1,2,2,2-Hexafluoroethane: A fluorinated ethane derivative with different reactivity.

1,1,1,4,4,4-Hexafluorobutane: A fluorinated butane with comparable applications.

Uniqueness: 1,1,1,5,5,5-Hexafluoropentane is unique due to its specific carbon chain length and the positioning of the fluorine atoms, which confer distinct chemical properties and reactivity compared to other fluorinated hydrocarbons.

Eigenschaften

IUPAC Name |

1,1,1,5,5,5-hexafluoropentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F6/c6-4(7,8)2-1-3-5(9,10)11/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEXBCLLEJJKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,1,1,5,5,5-Hexafluoropentane-2,4-dione?

A1: this compound-2,4-dione has a molecular formula of C5H2F6O2 and a molecular weight of 208.07 g/mol.

Q2: What spectroscopic data is available for characterizing Hhfac?

A2: Researchers commonly use infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize Hhfac. [] For instance, IR spectroscopy reveals characteristic absorptions for the carbonyl groups and C-F bonds. []

Q3: How does the volatility of Hhfac impact its applications?

A3: Hhfac exhibits high volatility, making it suitable for applications like chemical vapor deposition (CVD). [] This property enables the formation of thin films by decomposing the precursor in the gas phase. []

Q4: What factors influence the thermal stability of metal complexes containing Hhfac?

A4: The thermal stability of metal complexes with Hhfac depends on factors like the metal's oxidation state and the presence of other ligands. [] For example, vanadium(III) complexes with fluorinated β-diketones, including Hhfac, show higher thermal stability than their oxovanadium(IV) counterparts. []

Q5: Has Hhfac been explored in catalytic applications?

A5: While Hhfac itself might not be a catalyst, its metal complexes find use in various catalytic reactions. [] For example, rhodium(I) complexes with Hhfac have been studied as catalysts for the rearrangement of dienols to enones. []

Q6: Have computational methods been employed to study Hhfac and its complexes?

A6: Yes, researchers utilize computational chemistry to investigate Hhfac and its derivatives. [, , ] For instance, ab initio calculations help determine activation energies for decomposition pathways of Hhfac and related β-diketones. [] Additionally, DFT calculations provide insights into the electronic structures and magnetic properties of Hhfac-containing metal complexes. []

Q7: Are there any strategies to enhance the stability of Hhfac-containing formulations?

A7: Researchers explore different approaches to improve the stability of Hhfac complexes. [] One method involves using bulky substituents to prevent undesirable reactions like dimerization. []

Q8: Does Hhfac usage require adherence to specific safety and environmental regulations?

A8: While the provided research does not explicitly discuss SHE regulations for Hhfac, it's crucial to handle and dispose of this compound responsibly, following established safety and environmental guidelines.

Q9: What analytical methods are used to quantify Hhfac in various matrices?

A9: Common techniques for Hhfac quantification include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with detectors like mass spectrometry (MS). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3042663.png)

![1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene](/img/structure/B3042665.png)

![N3-[3-(4-bromo-1-methyl-1H-pyrazol-3-yl)phenyl]-2-chloronicotinamide](/img/structure/B3042669.png)

![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-(propylsulfonyl)acrylonitrile](/img/structure/B3042670.png)

![N5-(3-chloro-4-fluorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3042671.png)

![O-[4-[(2-chloro-6-fluorobenzyl)thio]-6-(4-chlorophenyl)-1,3,5-triazin-2-yl]O,O-diethyl phosphothioate](/img/structure/B3042675.png)

![N1-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)-3-bromopropanamide](/img/structure/B3042676.png)

![3-{5-[(4,5-dichloro-1H-imidazol-1-yl)sulphonyl]-2-thienyl}-1-methyl-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B3042677.png)

![N1-[2-(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042678.png)

![N1-[3,5-di(trifluoromethyl)phenyl]-2-({5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3042679.png)

![3-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-{[2-(phenylsulphonyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B3042682.png)